1-(prop-2-yn-1-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]piperidine-4-carboxamide
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Overview
Description
The compound contains several functional groups including a prop-2-yn-1-yl group, a pyridin-3-yl group, a piperidine ring, and a carboxamide group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine ring. The presence of the prop-2-yn-1-yl group suggests the possibility of interesting electronic properties due to the acetylenic bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the acetylenic bond in the prop-2-yn-1-yl group could undergo addition reactions . The carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the prop-2-yn-1-yl group could influence its polarity and solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-prop-2-ynyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-2-7-22-8-5-12(6-9-22)15(23)21-13-3-4-14(20-10-13)24-11-16(17,18)19/h1,3-4,10,12H,5-9,11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBZBYZECFWFLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CN=C(C=C2)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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